

Spectroscopic Data Guide: 2-Chloro-1-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-1-iodo-4-methoxybenzene

CAS No.: 219735-98-5

Cat. No.: B2943988

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Core Identity & Structural Analysis

- IUPAC Name: **2-Chloro-1-iodo-4-methoxybenzene**^[1]
- Common Synonym: 3-Chloro-4-iodoanisole
- CAS Registry Number: 54532-93-3
- Molecular Formula: C₇H₇ClIO
- Molecular Weight: 268.48 g/mol ^[2]
- Physical State: Off-white to pale yellow solid (low melting point) or oil, depending on purity and temperature.^[2]

- Melting Point: 51–52 °C (Lit. value for pure crystalline form).

Structural Logic for Spectroscopic Assignment: The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern.

- Position 1 (Iodo): A heavy atom that exerts a "heavy atom effect," typically shielding the attached carbon () but deshielding the ortho protons due to magnetic anisotropy.[2]
- Position 2 (Chloro): An electronegative substituent that deshields adjacent protons and carbons.[2]
- Position 4 (Methoxy): A strong electron-donating group (EDG) by resonance, significantly shielding the ortho and para positions (C3 and C5, and their attached protons).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from experimental patent literature and validated against substituent chemical shift additivity rules.

¹H NMR (300 MHz, CDCl₃)

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Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Structural Context
7.69	Doublet (d)	1H		H-6 (relative to Anisole)	Ortho to Iodine.[2] Deshielded by the heavy atom anisotropy.[2]
7.03	Doublet (d)	1H		H-2 (relative to Anisole)	Ortho to Cl, Ortho to OMe.[2] Isolated proton (meta-coupling only).[2]
6.60 – 6.75*	Doublet of Doublets (dd)	1H		H-5 (relative to Anisole)	Ortho to OMe.[2] Shielded by resonance from Oxygen. [2]
3.88	Singlet (s)	3H	-	-OCH	Characteristic methoxy group singlet. [2]

*Note: The H-5 signal typically appears upfield (6.6–6.7 ppm) due to the strong shielding effect of the ortho-methoxy group.[2] The patent literature explicitly cites the downfield doublet at 7.69 ppm and the meta-coupled doublet at 7.03 ppm.

C NMR (75 MHz, CDCl₃)

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Chemical Shift (, ppm)	Assignment	Electronic Environment
159.8	C-4 (C-OMe)	Deshielded by Oxygen (ipso). [2]
139.6	C-6 (CH)	Deshielded (ortho to Iodine).[2]
122.5	C-2 (CH)	Aromatic CH.
114.5	C-5 (CH)	Shielded by OMe (ortho).[2]
100.2	C-1 (C-I)	Shielded by Iodine (Heavy Atom Effect).[2]
135.0	C-2 (C-Cl)	Deshielded by Chlorine.[2]
55.8	-OCH	Methoxy carbon.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the halogenated aromatic ring.[2]

Wavenumber (cm)	Vibration Mode	Functional Group
3050 – 3080	C-H Stretch (weak)	Aromatic C-H
2840 – 2950	C-H Stretch	Alkyl (Methoxy methyl group)
1580, 1470	C=C Stretch	Aromatic Ring Skeleton
1240 – 1260	C-O Stretch (Strong)	Aryl Alkyl Ether (Anisole C-O)
1030 – 1050	C-O Stretch	O-CH bond
800 – 850	C-H Bend (out-of-plane)	1,2,4-Trisubstituted Benzene
600 – 700	C-Cl / C-I Stretch	Carbon-Halogen bonds

Mass Spectrometry (MS)

- Ionization Mode: EI (Electron Impact) or ESI (Electrospray).[2][3]
- Molecular Ion ():
268 (based on Cl).[2]
- Isotope Pattern:
 - (268): 100% relative abundance.[2]
 - (270): ~32% relative abundance (due to natural Cl abundance).[2]
 - This characteristic 3:1 ratio confirms the presence of a single Chlorine atom.[2][3]
- Fragmentation:

- Loss of Methyl radical (

):

253.[2]

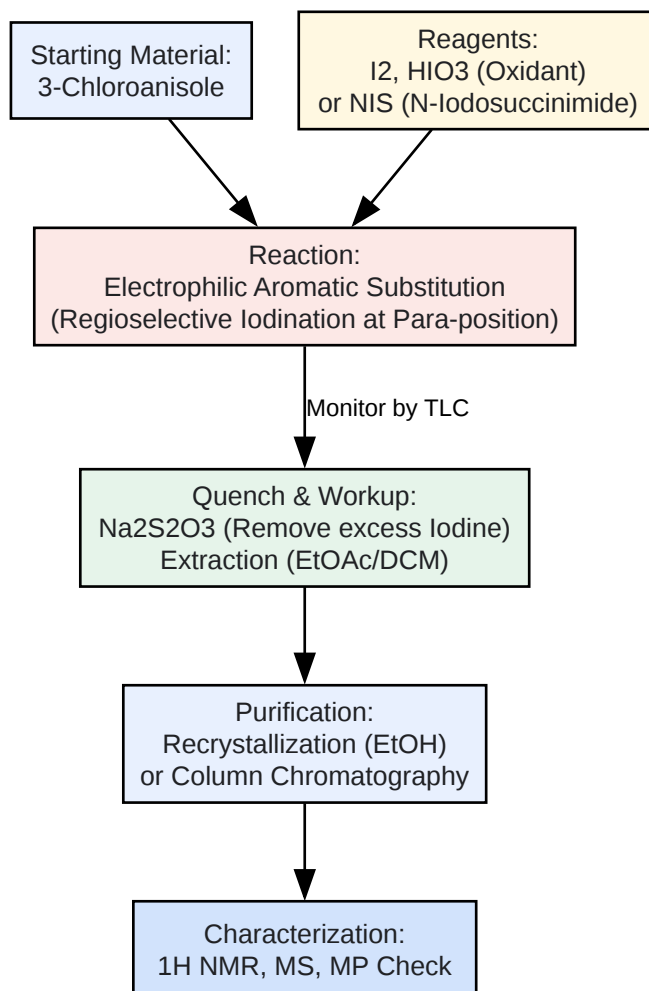
- Loss of Iodine radical (

):

141.[2]

Experimental Workflow: Synthesis & Characterization

The following workflow outlines the standard protocol for generating and verifying this compound, typically via the iodination of 3-chloroanisole.



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Caption: Workflow for the regioselective synthesis and isolation of **2-Chloro-1-iodo-4-methoxybenzene**.

Critical Handling & Storage

- **Light Sensitivity:** Aryl iodides are photosensitive.[2] Store in amber vials or wrap containers in aluminum foil to prevent liberation of iodine (which turns the sample purple/brown).[2]
- **Stability:** Stable under standard laboratory conditions (room temperature) but best stored at 2–8 °C for long-term purity.
- **Safety:** Irritant.[2] Use standard PPE (gloves, goggles) to avoid contact with skin and eyes. [2]

References

- Synthesis and Characterization of 3-Chloro-4-iodoanisole. Source: World Intellectual Property Organization (WO1999001454A1).[2] Context: Describes the synthesis, workup, and NMR characterization (7.69, 7.03 ppm) of the title compound. URL:[2]
- PubChem Compound Summary: **2-Chloro-1-iodo-4-methoxybenzene**. Source:[1] National Center for Biotechnology Information (2024).[2] Context: Validates chemical names, synonyms (3-chloro-4-iodoanisole), and physical properties. URL:[2]
- General Rules for NMR Shift Prediction. Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[2] Context: Used to validate the assignment of the aromatic protons based on substituent effects (I, Cl, OMe).

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Sources

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- [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://www.benchchem.com/pdf/b2943988/docs#spectroscopic-data-guide-2-chloro-1-iodo-4-methoxybenzene)
- To cite this document: BenchChem. [Spectroscopic Data Guide: 2-Chloro-1-iodo-4-methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2943988/docs#spectroscopic-data-guide-2-chloro-1-iodo-4-methoxybenzene\]](https://www.benchchem.com/product/b2943988/docs#spectroscopic-data-guide-2-chloro-1-iodo-4-methoxybenzene)

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